![molecular formula C11H22N2 B6615724 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine CAS No. 1343915-17-2](/img/structure/B6615724.png)
4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine
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Overview
Description
4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine, also known as 4-MePP, is an organic compound with a wide range of applications in the scientific research field. It is a chiral compound, meaning it has two non-superimposable mirror images, and is a member of the pyrrolidine family. 4-MePP has been used in a variety of research settings, including drug development, organic synthesis, and analytical chemistry.
Scientific Research Applications
4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine has a wide range of applications in the scientific research field. It has been used in drug development as a building block for new molecules and as a scaffold for drug design. It has also been used in organic synthesis as a starting material for the synthesis of other compounds. Additionally, it has been used in analytical chemistry as a chiral resolving agent and as a reagent in the determination of enantiomeric purity.
Mechanism of Action
The mechanism of action of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is not fully understood. It is believed to interact with various receptors in the body, including serotonin and dopamine receptors, as well as other receptors. It is thought to act as an agonist at some receptors and an antagonist at others. It is also believed to have an effect on the metabolism of certain drugs, which may explain some of its effects.
Biochemical and Physiological Effects
4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to have antinociceptive, anticonvulsant, and anti-inflammatory effects. Additionally, it has been shown to have effects on the cardiovascular, gastrointestinal, and endocrine systems.
Advantages and Limitations for Lab Experiments
The use of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine in laboratory experiments has several advantages. It is relatively easy to synthesize, which makes it cost-effective. Additionally, it is a chiral compound, which makes it useful for the determination of enantiomeric purity. However, there are also some limitations to its use. It is a relatively new compound, so there is still much to be learned about its effects and potential applications. Additionally, it is not approved for human use, so it can only be used in research settings.
Future Directions
There are several potential future directions for 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine research. One potential direction is to further explore its mechanism of action and its effects on various receptors in the body. Additionally, it could be used to develop new drugs and drug scaffolds. It could also be used to develop new analytical techniques for the determination of enantiomeric purity. Finally, it could be used to explore its potential therapeutic applications, such as its anxiolytic, antidepressant, and antipsychotic effects.
Synthesis Methods
The synthesis of 4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine is a multi-step process that involves several reagents and solvents. The first step is the formation of a piperidine ring from a mixture of piperidine and pyrrolidine. This is done by heating the mixture in a solvent, such as 1,4-dioxane, for several hours. The next step is the introduction of a methyl group to the piperidine ring, which is done by reacting the piperidine ring with methyl iodide in a solvent such as dichloromethane. Finally, the product is isolated from the reaction mixture by extraction and purification.
properties
IUPAC Name |
4-methyl-4-(pyrrolidin-1-ylmethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-11(4-6-12-7-5-11)10-13-8-2-3-9-13/h12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWTWBBKVNUAFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-[(pyrrolidin-1-yl)methyl]piperidine |
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